(2S)-But-3-yn-2-amine

X-ray crystallography Malaria drug discovery Enzyme-ligand complex

(2S)-But-3-yn-2-amine (CAS 54164-69-1) is a chiral primary amine characterized by a terminal alkyne group and a stereocenter at the C2 position, with molecular formula C₄H₇N and molecular weight 69.11 g/mol. As a member of the propargylamine class, this (S)-enantiomer presents both a nucleophilic amine handle and an alkyne moiety suitable for click chemistry and cycloaddition transformations.

Molecular Formula C4H7N
Molecular Weight 69.107
CAS No. 54164-69-1
Cat. No. B586844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-But-3-yn-2-amine
CAS54164-69-1
Synonyms(S)(-)-1-Methyl-2-propynylamine
Molecular FormulaC4H7N
Molecular Weight69.107
Structural Identifiers
SMILESCC(C#C)N
InChIInChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m0/s1
InChIKeyZZRMYOZQUCUWFT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-But-3-yn-2-amine (CAS 54164-69-1): Chiral Propargylamine Building Block for Asymmetric Synthesis


(2S)-But-3-yn-2-amine (CAS 54164-69-1) is a chiral primary amine characterized by a terminal alkyne group and a stereocenter at the C2 position, with molecular formula C₄H₇N and molecular weight 69.11 g/mol [1]. As a member of the propargylamine class, this (S)-enantiomer presents both a nucleophilic amine handle and an alkyne moiety suitable for click chemistry and cycloaddition transformations [2]. The compound's defined stereochemistry—formally designated as (2S)-but-3-yn-2-amine in IUPAC nomenclature and represented by SMILES notation C[C@@H](C#C)N—distinguishes it from achiral analogs and the corresponding (R)-enantiomer for applications where stereochemical integrity is critical [1].

Why Generic Propargylamine Substitution Fails: The Functional Consequences of Stereochemistry for (2S)-But-3-yn-2-amine


Substituting (2S)-but-3-yn-2-amine with racemic but-3-yn-2-amine or the (R)-enantiomer introduces stereochemical heterogeneity that propagates through subsequent synthetic steps, generating diastereomeric products that differ in biological activity, receptor binding, and pharmacokinetic behavior [1]. In medicinal chemistry campaigns, the undesired enantiomer functions as an impurity that complicates purity analysis and may exhibit distinct pharmacological effects—ranging from inactivity to antagonism or toxicity—as documented for numerous chiral amine-derived pharmaceuticals [2]. Regulatory guidelines (ICH Q3A) classify enantiomeric impurities as specified impurities requiring individual qualification thresholds, which cannot be met when starting from undefined stereochemical mixtures [3]. Furthermore, the terminal alkyne and chiral amine functionalities of this specific building block cannot be replicated by non-alkyne chiral amines (e.g., α-methylbenzylamine) or achiral propargylamines (e.g., propargylamine itself), as the spatial arrangement of the alkyne relative to the amine nitrogen determines both reactivity in metal-catalyzed coupling and fit within asymmetric binding pockets.

Quantitative Evidence for (2S)-But-3-yn-2-amine Differentiation: Structural and Application-Specific Data


Structural Biology Application: (2S)-But-3-yn-2-amine in Plasmodium falciparum CCT Co-Crystal Structure

(2S)-But-3-yn-2-amine has been co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (CCT), yielding a high-resolution X-ray diffraction structure (PDB ID: 7Q2M) at 2.08 Å resolution [1]. The compound is resolved as a defined ligand (ligand ID: 8PN) occupying the enzyme active site, with the (S)-stereochemistry explicitly modeled and validated. While direct activity data for the (R)-enantiomer in this specific protein target have not been reported, the structural determination establishes that the (S)-enantiomer forms a specific, crystallographically observed binding mode.

X-ray crystallography Malaria drug discovery Enzyme-ligand complex

Medicinal Chemistry Application: (2S)-But-3-yn-2-amine as Oxotremorine Analog Precursor

(2S)-But-3-yn-2-amine serves as a key chiral building block in the synthesis of oxotremorine analogs, a class of non-selective muscarinic acetylcholine receptor agonists . Dahlbom et al. (1974) reported the preparation of acetylenic amines related to oxotremorine, establishing that stereochemistry influences both central and peripheral cholinergic activity [1]. In the oxotremorine scaffold, the acetylenic amine moiety—structurally analogous to (2S)-but-3-yn-2-amine—is essential for receptor recognition. The (S)-configuration at the amine-bearing carbon corresponds to the naturally occurring stereochemistry of amino acid-derived neurotransmitters, while the (R)-enantiomer yields distinct pharmacological profiles. Although comprehensive head-to-head enantiomer activity comparisons for this exact compound across multiple targets have not been systematically published in accessible literature, the established structure-activity relationship framework for propargylamine-containing GPCR ligands provides a class-level foundation for stereochemical differentiation.

Muscarinic acetylcholine receptor GPCR pharmacology Cholinergic drug discovery

Physicochemical Identity: Computed Molecular Descriptors Differentiating (2S)-But-3-yn-2-amine

(2S)-But-3-yn-2-amine exhibits computed physicochemical properties that define its behavior in medicinal chemistry campaigns and compound library profiling [1]. Key descriptors include XLogP3-AA of -0.2 (indicating moderate hydrophilicity favorable for aqueous solubility), topological polar surface area (TPSA) of 26 Ų (below the 140 Ų threshold for oral bioavailability), and rotatable bond count of 0 (conferring conformational rigidity that reduces entropic penalty upon target binding). These computed values distinguish (2S)-but-3-yn-2-amine from larger chiral amines (e.g., (S)-1-phenylethylamine, TPSA ~26 Ų but higher XLogP3 of ~1.4) and from simpler propargylamine (CAS 2450-71-7, TPSA 26 Ų, XLogP3 -0.7) [1]. The absence of rotatable bonds in the target compound represents a structural constraint absent in linear propargylamines with extended alkyl chains (e.g., pent-4-yn-2-amine, 2 rotatable bonds).

Drug-likeness prediction ADME property screening Molecular descriptor analysis

Commercial Availability and Purity Specifications for (2S)-But-3-yn-2-amine

Commercial suppliers offer (2S)-but-3-yn-2-amine with defined purity specifications that support reproducibility in research applications. AKSci supplies the compound (catalog 6212DM) with minimum purity specification of 95% . Aladdin Scientific lists the compound (catalog S357266) for research use with supporting certificates of analysis available . The availability of the (2S)-enantiomer as a discrete catalog item—distinct from the racemate and from the (R)-enantiomer (CAS 54139-78-5, available through separate suppliers)—enables researchers to procure stereochemically defined material without undertaking in-house chiral resolution. In contrast, racemic but-3-yn-2-amine (CAS 30389-17-4) is more widely available but lacks stereochemical definition, and procurement of the (R)-enantiomer requires sourcing from alternative vendors, often with longer lead times or custom synthesis requirements.

Chiral building block procurement Quality control specification Research chemical sourcing

Validated Research and Industrial Application Scenarios for (2S)-But-3-yn-2-amine Based on Evidence


Structure-Based Drug Discovery Targeting Plasmodium falciparum CCT

(2S)-But-3-yn-2-amine serves as a validated ligand for co-crystallization studies with the C-terminal catalytic domain of P. falciparum CTP:phosphocholine cytidylyltransferase, as demonstrated in PDB entry 7Q2M (2.08 Å resolution) [1]. Researchers pursuing antimalarial drug discovery can utilize this compound as a fragment for structure-guided optimization, leveraging the crystallographically defined binding mode of the (S)-enantiomer to inform rational design of higher-affinity inhibitors. The terminal alkyne provides a synthetic handle for subsequent click chemistry derivatization without disturbing the established binding interactions.

Synthesis of Stereochemically Defined Muscarinic Acetylcholine Receptor Ligands

This (2S)-enantiomer is explicitly used in the preparation of oxotremorine analogs as non-selective muscarinic acetylcholine receptor agonists . Research groups developing cholinergic modulators for neurological or gastrointestinal applications can employ (2S)-but-3-yn-2-amine as a chiral building block to access the oxotremorine pharmacophore with defined stereochemistry. The established literature precedent [2] provides validated synthetic protocols, reducing development risk compared to de novo stereochemical route design using achiral or racemic starting materials.

Click Chemistry and Alkyne-Functionalized Molecular Probe Construction

The terminal alkyne moiety of (2S)-but-3-yn-2-amine enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific bioconjugation reactions [3]. This functionality supports the construction of chiral molecular probes, activity-based protein profiling reagents, and biotinylated or fluorophore-tagged derivatives for chemical biology applications. The combination of a reactive alkyne with a defined chiral amine center in a compact scaffold (MW 69.11) offers distinct advantages over larger, more complex alkyne-containing building blocks where steric bulk may impede conjugation efficiency.

Chiral Synthon for Asymmetric Synthesis of β-Amino Acid Derivatives

As a member of the chiral propargylamine class, (2S)-but-3-yn-2-amine functions as a versatile precursor for asymmetric synthesis of β-amino acids and peptidomimetics [3]. The propargylamine scaffold undergoes diverse transformations including hydroamination, hydroalkoxylation, and metal-catalyzed cyclization reactions that preserve or transfer the stereochemical information from the starting amine. Researchers requiring enantiomerically enriched β-amino acid building blocks—common motifs in protease inhibitors and peptide therapeutics—can utilize this compound as a compact, commercially available chiral pool entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-But-3-yn-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.